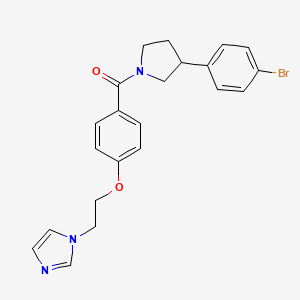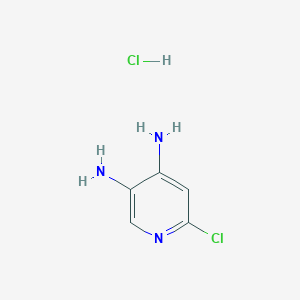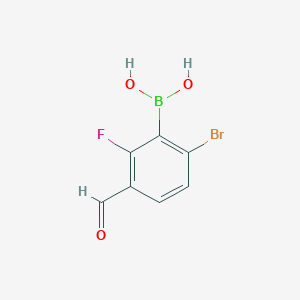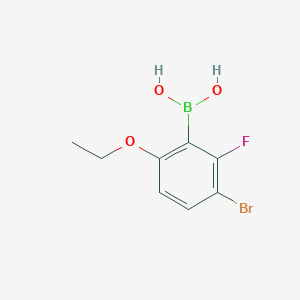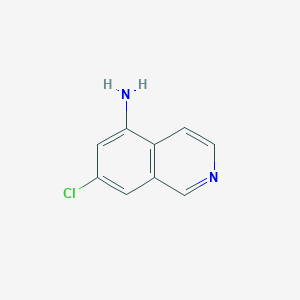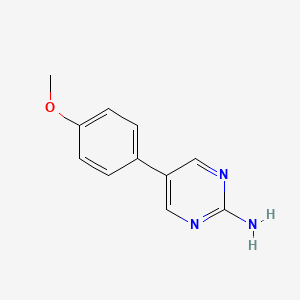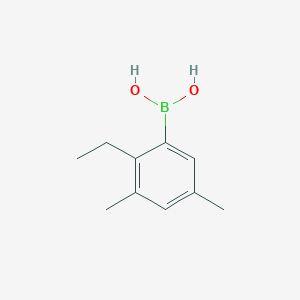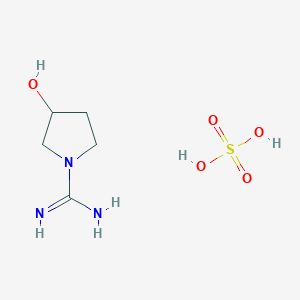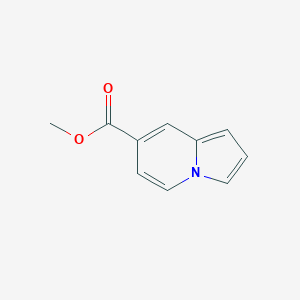
5-氯-2-(三氟甲基)嘧啶
概述
描述
5-Chloro-2-(trifluoromethyl)pyrimidine is an organic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a pyrimidine ring. This compound is notable for its high chemical stability and solubility in various organic solvents, making it a valuable intermediate in organic synthesis and pharmaceutical research .
科学研究应用
5-Chloro-2-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
作用机制
Mode of Action
It’s suggested that pyrimidinamine derivatives, including this compound, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-2-(trifluoromethyl)pyrimidine are likely related to energy production in cells. By inhibiting mitochondrial complex I, the compound disrupts the electron transport chain, a crucial part of cellular respiration. This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source .
Pharmacokinetics
The compound’s solid form and its storage temperature of -20°c suggest that it may have specific requirements for stability and bioavailability .
Result of Action
The result of 5-Chloro-2-(trifluoromethyl)pyrimidine’s action is the disruption of energy production within cells, leading to cell death. This effect makes the compound potentially useful as a fungicide .
Action Environment
The action of 5-Chloro-2-(trifluoromethyl)pyrimidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, given its storage requirements . .
生化分析
Biochemical Properties
5-Chloro-2-(trifluoromethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 5-Chloro-2-(trifluoromethyl)pyrimidine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, 5-Chloro-2-(trifluoromethyl)pyrimidine can modulate the expression of genes involved in oxidative stress responses and metabolic processes .
Molecular Mechanism
At the molecular level, 5-Chloro-2-(trifluoromethyl)pyrimidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-(trifluoromethyl)pyrimidine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to 5-Chloro-2-(trifluoromethyl)pyrimidine can lead to alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
5-Chloro-2-(trifluoromethyl)pyrimidine is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-(trifluoromethyl)pyrimidine is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in the liver and kidneys, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of 5-Chloro-2-(trifluoromethyl)pyrimidine is influenced by various factors, including targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can affect the activity and function of resident proteins and enzymes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)pyrimidine typically involves the reaction of 2-chloro-5-nitropyrimidine with trifluoromethylating agents. One common method is the reaction of 2-chloro-5-nitropyrimidine with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base such as cesium fluoride (CsF) under anhydrous conditions . The reaction proceeds at elevated temperatures, typically around 100-150°C, to yield 5-Chloro-2-(trifluoromethyl)pyrimidine.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(trifluoromethyl)pyrimidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent production quality. Additionally, the purification of the final product is achieved through techniques like distillation and recrystallization .
化学反应分析
Types of Reactions
5-Chloro-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between the pyrimidine ring and aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, thiols, and alkoxides. Conditions involve the use of bases like K2CO3 or NaH in solvents such as DMF or THF.
Suzuki-Miyaura Coupling: Reagents include aryl or vinyl boronic acids.
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl or aryl-vinyl pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
Comparison
Compared to similar compounds, 5-Chloro-2-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct reactivity and stability, making it particularly valuable in synthetic chemistry and pharmaceutical research . The presence of both a chlorine atom and a trifluoromethyl group enhances its versatility in various chemical reactions, allowing for the synthesis of a wide range of derivatives .
属性
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-3-1-10-4(11-2-3)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKWZRZRRBNMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652826 | |
| Record name | 5-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845618-08-8 | |
| Record name | 5-Chloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


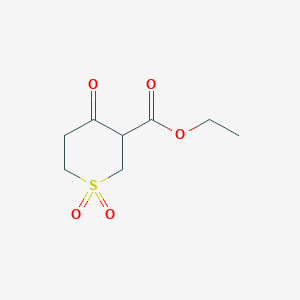
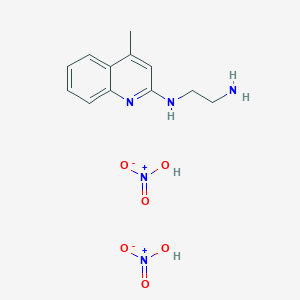
![4-{[(4-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1387621.png)
